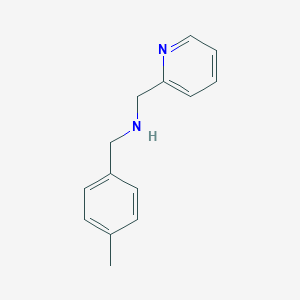

(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Description

Contextualizing Pyridin-2-ylmethyl-amine Derivatives in Organic and Inorganic Chemistry

Pyridin-2-ylmethyl-amine derivatives are versatile building blocks and ligands whose importance spans both organic and inorganic chemistry. Their fundamental value stems from the presence of two key nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the amine group. This arrangement allows them to act as efficient chelating ligands, binding to metal ions to form stable complexes.

In inorganic chemistry, these derivatives are extensively used in the construction of coordination compounds, including discrete metal complexes and extended structures like coordination polymers and metal-organic frameworks (MOFs). nih.goviucr.orgnih.gov The ability of the pyridine and amine nitrogens to coordinate to a metal center is a defining feature. For instance, ligands such as bis(pyridin-2-ylmethyl)amine can act as tridentate ligands, binding to metals like rhenium(I) to form well-defined octahedral complexes. nih.gov The resulting metal complexes are investigated for a wide range of applications, including catalysis, magnetic materials, and as models for the active sites of metalloenzymes. nih.gov

In organic synthesis, these scaffolds are valuable synthons. The pyridine ring can be modified with various functional groups, and the amine can participate in further reactions. Poly-substituted pyridine moieties are crucial components in many bioactive molecules and pharmaceuticals. nih.gov The development of new synthetic routes to access functionally diverse pyridine derivatives is an active area of research, employing strategies like the remodeling of indole (B1671886) skeletons or metal-catalyzed cross-coupling reactions. nih.govacademie-sciences.fr

Structural Significance and Synthetic Accessibility of the (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine Scaffold

The structure of this compound is significant due to the interplay of its constituent parts. The pyridin-2-ylmethyl moiety provides a robust chelating arm, while the benzyl (B1604629) group introduces steric bulk and lipophilicity. The methyl group at the para-position of the benzyl ring can subtly influence the electronic properties of the molecule through inductive and hyperconjugation effects.

Structurally, related benzyl-pyridyl amine ligands, when forming metal complexes or in their crystalline state, often exhibit a non-coplanar arrangement between the pyridine and benzyl rings. iucr.orgnih.gov For example, in a mercury(II) complex of benzyl(2-pyridylmethyl)amine, the phenyl ring is twisted out of the pyridine plane with a significant dihedral angle. nih.gov This three-dimensional structure is crucial as it creates specific pockets and steric environments around a coordinated metal center, which can influence catalytic activity and substrate selectivity. The amine linker provides conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal ions.

The synthesis of this scaffold is considered highly accessible, typically following well-established synthetic organic chemistry pathways. The most common methods for creating the C-N bond central to this molecule include:

Reductive Amination: This involves the reaction of pyridine-2-carbaldehyde with 4-methylbenzylamine (B130917) in the presence of a reducing agent.

Nucleophilic Substitution: This route uses a nucleophilic attack of 4-methylbenzylamine on a pyridin-2-ylmethyl halide, such as 2-(chloromethyl)pyridine.

The availability of a wide range of substituted starting materials (pyridines and benzylamines) makes this class of compounds highly modular and allows for the systematic tuning of their steric and electronic properties. rsc.org The development of synthetic methods for related pyridines is a mature field, ensuring that precursors are readily available. nih.gov

Overview of Current Research Directions for Benzyl-Pyridyl Amine Systems

Research involving benzyl-pyridyl amine systems is dynamic and multifaceted, with significant efforts focused on catalysis, materials science, and medicinal chemistry.

Catalysis: A primary application of these ligands is in the formation of transition metal catalysts. acs.org Cobalt, zinc, and palladium complexes incorporating pyridyl-amine type ligands have demonstrated high efficiency in various organic transformations. acs.orgresearchgate.netnih.govsemanticscholar.org A key area is the selective oxidation of alcohols. For example, a cobalt(II) complex with an azo-amide-pyridyl ligand was shown to be a highly effective heterogeneous catalyst for the oxidation of benzyl alcohol to benzoic acid, achieving a conversion rate of 98.6%. nih.gov Similarly, a trinuclear zinc(II) complex was used to catalyze the oxidation of benzyl alcohol to benzaldehyde. semanticscholar.org

| Catalyst System | Substrate | Product | Conversion/Yield | Reference |

| Co(II)-azo-amide-pyridyl complex | Benzyl Alcohol | Benzoic Acid | 98.6% Conversion | researchgate.net, nih.gov |

| Trinuclear Zn(II) complex | Benzyl Alcohol | Benzaldehyde | 50.8% Yield | semanticscholar.org |

| Pd(II) pyridine complexes | Various | Cross-coupling products | >90% Yields | acs.org |

Materials Science: In materials chemistry, benzyl-pyridyl amine ligands are employed in the design of functional metal-organic frameworks (MOFs) and coordination polymers. iucr.orgnih.gov These materials are of interest for their potential applications in gas storage, separation, and sensing, which are derived from their defined porous structures and the chemical functionality of the organic linkers.

Medicinal and Bioinorganic Chemistry: The benzyl-pyridyl amine scaffold is also being explored for its biological potential. Derivatives are being investigated as ligands for sigma receptors, which are targets for therapies against neurological disorders. csic.es Furthermore, related N-benzyl pyridinium (B92312) structures are being developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. acs.org In bioinorganic chemistry, iron complexes with benzyl-substituted pyridine ligands serve as structural and functional models for the active sites of enzymes like soluble methane (B114726) monooxygenase, aiding in the study of hydrocarbon oxidation mechanisms. nih.gov

An in-depth analysis of the synthetic methodologies and chemical transformations of the secondary amine, this compound, reveals a foundation in established organic reactions while offering pathways for novel derivatization. This article explores the strategic synthesis of this compound and the potential for its structural modification.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-5-7-13(8-6-12)10-15-11-14-4-2-3-9-16-14/h2-9,15H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTJBQKFYIHFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of 4 Methyl Benzyl Pyridin 2 Ylmethyl Amine As a Versatile Ligand

Ligand Design Principles and Chelation Properties of Pyridin-2-ylmethyl-amines

Pyridin-2-ylmethyl-amine derivatives, including (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine, are a significant class of chelating agents in coordination chemistry. unipd.it The fundamental design of these ligands is based on the N,N-bidentate motif, which incorporates two distinct nitrogen donor atoms: one from a pyridine (B92270) ring and one from an alkyl- or aryl-substituted amine group. researchgate.net This arrangement allows the ligand to form a stable five-membered chelate ring with a central metal ion. nih.gov

The key components of this ligand design are:

The Pyridine Moiety: The sp²-hybridized nitrogen of the pyridine ring acts as a σ-donor. Pyridine itself is classified as a weak π-acceptor ligand. wikipedia.org Its electronic properties can be tuned by substituents on the ring.

The Methylene (B1212753) Bridge: A flexible -CH₂- group links the pyridine ring and the amine nitrogen. This bridge provides the necessary conformational flexibility for the ligand to wrap around a metal center and adopt a favorable coordination geometry. researchgate.net

The chelation of pyridin-2-ylmethyl-amine ligands to a metal ion creates a thermodynamically stable five-membered ring structure, a phenomenon known as the chelate effect. The stability and properties of the resulting complex are influenced by the steric and electronic nature of the substituent on the amine nitrogen. unipd.it For this compound, the benzyl (B1604629) group introduces steric constraints that can dictate the coordination number and geometry of the metal center, preventing the coordination of multiple ligand molecules in some cases and favoring the formation of complexes with a 1:1 metal-to-ligand stoichiometry. researchgate.net

Synthesis and Structural Elucidation of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in a solvent like methanol (B129727) or ethanol. The resulting complexes can be isolated as crystalline solids and their structures can be elucidated using a combination of analytical techniques.

Transition Metal Complexes (e.g., Copper(II) Complexes)

This compound and its analogues readily form complexes with a variety of transition metals, including copper(II), zinc(II), palladium(II), and cadmium(II). researchgate.netresearchgate.net Copper(II) complexes are particularly common and have been extensively studied. For instance, reacting N-substituted pyridin-2-ylmethyl-amine ligands with copper(II) chloride dihydrate in methanol has been shown to yield stable Cu(II) complexes. researchgate.net Depending on the specific substituents on the amine and the reaction conditions, mononuclear, dinuclear, or polynuclear structures can be formed. researchgate.net In the case of bulky substituents like the benzyl group, mononuclear complexes of the type [Cu(L)Cl₂] are often favored, where L represents the bidentate ligand. researchgate.net

Coordination Geometries and Stereochemistry in Metal Complexes

The coordination geometry around the central metal ion in complexes with pyridin-2-ylmethyl-amine ligands is highly dependent on the metal ion itself, its oxidation state, and the steric demands of the ligand. Common geometries observed for analogous complexes include:

Distorted Square Planar: Mononuclear copper(II) complexes, such as [Cu(L)Cl₂] where L is a bulky N-substituted pyridin-2-ylmethyl-amine, often exhibit a distorted square planar geometry. The two nitrogen atoms from the ligand and two chloride ions form the coordination sphere around the copper center. researchgate.net

Distorted Tetrahedral: This geometry is common for zinc(II) complexes like [(L)ZnCl₂], where the metal center is coordinated to the two nitrogen atoms of the ligand and two chloride ligands. researchgate.net

Square Pyramidal: In some dinuclear or polynuclear copper(II) complexes, chloro-bridges can lead to a five-coordinate, distorted square pyramidal geometry around each Cu(II) center. researchgate.net

Trigonal Bipyramidal: Dimeric cadmium(II) complexes with bridging halides, such as [(L)Cd(μ-Br)Br]₂, can display a five-coordinate trigonal bipyramidal geometry. researchgate.net

The stereochemistry is dictated by the chelation of the bidentate ligand, which typically coordinates in a cis-fashion to the metal center.

Crystallographic Analysis (e.g., X-ray Diffraction of Single Crystals)

Crystallographic data for analogous complexes reveal key structural features. The table below presents typical bond distances found in related pyridin-2-ylmethyl-amine complexes.

| Bond Type | Metal Ion | Typical Bond Distance (Å) | Coordination Geometry | Reference |

| M—N(pyridine) | Pd(II) | 2.03 - 2.05 | Distorted Square Planar | researchgate.net |

| M—N(amine) | Pd(II) | 2.06 - 2.08 | Distorted Square Planar | researchgate.net |

| M—Cl | Pd(II) | 2.29 - 2.32 | Distorted Square Planar | researchgate.net |

| M—N(pyridine) | Cu(II) | ~2.00 | Distorted Square Planar | researchgate.net |

| M—N(amine) | Cu(II) | ~2.05 | Distorted Square Planar | researchgate.net |

| M—Cl (terminal) | Cu(II) | ~2.25 | Distorted Square Planar | researchgate.net |

This table is generated based on data for analogous compounds and is representative of expected values.

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, IR, NMR, EPR, Mass Spectrometry)

A suite of spectroscopic techniques is employed to characterize these complexes in both solid and solution states. researchgate.netnih.govuni-muenchen.de

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key vibrational bands, such as the N-H stretch of the secondary amine and the C=N and C=C stretching vibrations of the pyridine ring, often shift upon complexation. For example, the N-H stretching frequency typically shifts to a lower wavenumber upon coordination due to the donation of electron density to the metal.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d electronic transitions and charge-transfer bands. For copper(II) complexes with pyridin-2-ylmethyl-amine ligands, broad d-d transition bands are typically observed in the visible region (around 600-800 nm), consistent with distorted square planar or square pyramidal geometries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. nih.gov The chemical shifts of the protons and carbons near the donor atoms change significantly upon coordination. The signals of the pyridine ring protons and the methylene bridge protons are particularly sensitive to the metal-ligand interaction. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used for paramagnetic complexes, such as those of Copper(II). The EPR spectrum provides information about the electronic environment of the unpaired electron, helping to determine the geometry of the complex and the nature of the metal-ligand bonding.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. uni-muenchen.de

The table below summarizes typical spectroscopic data for related complexes.

| Technique | Observation | Interpretation | Reference |

| IR | Shift in ν(N-H) and ν(C=N) bands | Coordination of amine and pyridine N atoms to the metal center | researchgate.net |

| UV-Vis (Cu(II)) | Broad absorption band at 600-800 nm | d-d transitions, indicative of distorted geometries | researchgate.net |

| ¹H NMR (Zn(II)) | Downfield shift of pyridine and methylene protons | Deshielding due to coordination with the metal ion | nih.gov |

This table is generated based on data for analogous compounds and is representative of expected values.

Investigation of Metal-Ligand Bonding and Electronic Structure within Complexes

The bonding in complexes of this compound is primarily governed by the donation of lone pairs of electrons from the two nitrogen donor atoms to the vacant orbitals of the transition metal, forming coordinate covalent bonds. The pyridine nitrogen, being part of an aromatic system, can participate in π-backbonding with metal ions that have available d-electrons, though it is generally considered a weak π-acceptor. wikipedia.org The secondary amine nitrogen acts as a pure σ-donor.

The electronic structure of these complexes is influenced by several factors:

The Metal Ion: The nature of the metal (e.g., d-electron count, ionic radius) determines the preferred coordination geometry and the strength of the metal-ligand bonds.

Ligand Field Strength: Pyridin-2-ylmethyl-amine ligands create a moderate ligand field. The combination of a pyridine (π-accepting) and an amine (σ-donating) nitrogen provides a unique electronic environment that influences the splitting of the metal's d-orbitals.

Steric Effects: The bulky 4-methylbenzyl group imposes significant steric hindrance, which can enforce a specific coordination geometry (e.g., preventing planar arrangements or limiting the coordination number) and can cause distortions from idealized geometries. These distortions directly impact the electronic energy levels of the complex.

Studies on related systems show that variations in the ligand framework and the identity of the metal ion lead to significant changes in the structure and chemical environment of the complexes. researchgate.net In some cases, strong metal-ligand interactions can even make the ligand susceptible to oxidative C-N bond cleavage under certain conditions, highlighting the intricate electronic interplay within the coordination sphere. rsc.org

Factors Influencing Complex Stability, Lability, and Redox Behavior

Electronic Effects:

The electronic properties of this compound are primarily dictated by the electron-donating nature of its constituent moieties. The pyridine ring, with its sp²-hybridized nitrogen, acts as a σ-donor and a weak π-acceptor. wikipedia.org The benzylamine (B48309) nitrogen, being sp³-hybridized, is a stronger σ-donor. The presence of a methyl group in the para-position of the benzyl ring further enhances the electron-donating capacity of the ligand through a positive inductive effect (+I). This increased electron density on the benzylamine nitrogen strengthens the metal-ligand bond.

Generally, ligands with stronger electron-donating groups form more stable metal complexes. researchgate.net The increased basicity of the ligand leads to a more favorable interaction with the Lewis acidic metal center. Therefore, the 4-methyl substituent is expected to enhance the thermodynamic stability of the resulting metal complexes compared to its unsubstituted counterpart, N-benzyl-pyridin-2-ylmethyl-amine. This increased stability would be reflected in higher formation constants (log K) for the metal complexes.

Steric Effects:

The steric hindrance imposed by the bulky benzyl group in this compound plays a crucial role in determining the coordination geometry and, consequently, the stability and lability of its metal complexes. The flexible nature of the methylene bridge between the pyridine and amine functionalities allows for some conformational freedom, enabling the ligand to adopt a conformation that minimizes steric clashes upon coordination.

However, the presence of the benzyl group can influence the number of ligands that can coordinate to a metal center and can affect the accessibility of the metal ion to other incoming ligands. This steric bulk can, in some cases, lead to lower coordination numbers or distorted geometries compared to complexes with smaller N-alkyl substituents. For instance, while smaller bidentate ligands might readily form tris-chelate octahedral complexes [M(L)₃]ⁿ⁺, the steric demands of this compound may favor the formation of bis-chelate complexes [M(L)₂(X)₂]ⁿ⁺ (where X is a monodentate ligand like a halide or solvent molecule) to alleviate steric strain.

Nature of the Metal Ion:

The stability of complexes with this compound follows predictable trends based on the identity of the central metal ion. For divalent first-row transition metals, the stability of the complexes is generally expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net This trend is attributed to the decrease in ionic radii across the period and the ligand field stabilization energy, which is maximal for Cu(II).

The charge and size of the metal ion are also critical. Higher oxidation states and smaller ionic radii generally lead to more stable complexes due to stronger electrostatic interactions with the ligand.

Lability of Complexes:

The lability of a complex, which refers to the rate at which its ligands are exchanged, is inversely related to its thermodynamic stability. More stable complexes are generally less labile (more inert). The factors that enhance stability, such as strong metal-ligand bonds due to favorable electronic interactions, will typically decrease the rate of ligand dissociation.

The steric bulk of the this compound ligand can also influence lability. While significant steric hindrance can weaken the metal-ligand bond and increase lability, in some cases, the bulky group can "protect" the metal center from solvent attack, thereby decreasing the rate of ligand substitution through an associative mechanism.

Redox Behavior:

The redox potential of a metal complex is a measure of the ease with which the central metal ion can be oxidized or reduced. The ligand plays a critical role in tuning this potential. Electron-donating ligands, like this compound, tend to stabilize higher oxidation states of the metal center. This stabilization makes it more difficult to reduce the metal ion, resulting in a more negative (or less positive) redox potential for the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple compared to complexes with less electron-donating ligands.

The 4-methyl group, by increasing the electron-donating ability of the ligand, is expected to shift the redox potential to more negative values compared to the unsubstituted benzyl analogue. The coordination geometry also has a profound impact on redox potentials. Distortions from ideal geometries, often induced by steric constraints, can significantly alter the energy levels of the metal d-orbitals and thus the redox potential.

To illustrate these principles, the following tables provide hypothetical yet representative data based on trends observed for similar bidentate N-donor ligands.

Table 1: Illustrative Stability Constants (log K₁) for Metal Complexes with Pyridin-2-ylmethyl-amine Derivatives in Aqueous Solution at 298 K

| Ligand | Cu(II) | Ni(II) | Zn(II) | Co(II) |

| Pyridin-2-ylmethanamine | 9.5 | 7.2 | 5.8 | 5.5 |

| N-Benzyl-pyridin-2-ylmethyl-amine | 9.8 | 7.5 | 6.1 | 5.8 |

| This compound | 10.0 | 7.7 | 6.3 | 6.0 |

| Note: These values are illustrative and intended to show the expected trend of increasing stability with the introduction of electron-donating substituents. |

Table 2: Illustrative Redox Potentials (E₁/₂) for the Cu(II)/Cu(I) Couple for Complexes with Pyridin-2-ylmethyl-amine Derivatives (vs. Ag/AgCl)

| Complex | Redox Potential (V) |

| [Cu(Pyridin-2-ylmethanamine)₂]²⁺ | +0.15 |

| [Cu(N-Benzyl-pyridin-2-ylmethyl-amine)₂]²⁺ | +0.10 |

| [Cu(this compound)₂]²⁺ | +0.07 |

| Note: These values are illustrative and demonstrate the expected negative shift in redox potential with increasing electron-donating character of the ligand. |

Theoretical and Computational Studies on 4 Methyl Benzyl Pyridin 2 Ylmethyl Amine and Its Coordination Compounds

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic properties of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine.

Density Functional Theory (DFT) Calculations for Geometry Optimization

DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule. nih.govresearchgate.net For this compound, geometry optimization is typically performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p). nih.gov These calculations yield the equilibrium geometry of the molecule, corresponding to a minimum on the potential energy surface. The optimized structure provides precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C(aromatic)-C(methyl) | 1.512 | |

| C(benzyl)-N | 1.465 | |

| N-C(pyridinylmethyl) | 1.468 | |

| C(pyridinyl)-C(methylene) | 1.518 | |

| Pyridine (B92270) N=C | 1.340 | |

| Pyridine C-C | 1.395 | |

| Bond Angles (°) | ||

| C(benzyl)-N-C(pyridinylmethyl) | 112.5 | |

| N-C(benzyl)-C(aromatic) | 113.2 | |

| N-C(pyridinylmethyl)-C(pyridinyl) | 111.8 | |

| Dihedral Angles (°) | ||

| C(aromatic)-C(benzyl)-N-C(pyridinylmethyl) | -175.8 | |

| C(benzyl)-N-C(pyridinylmethyl)-C(pyridinyl) | 65.2 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. irjweb.comnih.gov The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich 4-methylbenzyl group, while the LUMO is predominantly found on the electron-deficient pyridine ring. researchgate.net The energy gap between the HOMO and LUMO, calculated at the B3LYP/6-311++G(d,p) level, provides insights into the charge transfer interactions that can occur within the molecule. A smaller energy gap suggests higher reactivity. nih.gov

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas susceptible to electrophilic and nucleophilic attack, respectively.

In the case of this compound, the MEP surface would show a region of high negative potential around the nitrogen atom of the pyridine ring, indicating its propensity to act as a metal coordination site. The secondary amine nitrogen also represents a potential coordination site. Conversely, the hydrogen atoms of the amine and the methyl group would exhibit positive electrostatic potential.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals the accessible conformations and the transitions between them.

MD simulations can highlight the rotational freedom around the single bonds connecting the benzyl (B1604629) and pyridinylmethyl moieties to the central nitrogen atom. This analysis is crucial for understanding how the ligand might adapt its conformation upon coordination to a metal center. The simulations can also provide insights into the intramolecular interactions, such as hydrogen bonding or π-stacking, that may stabilize certain conformations.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. nih.govresearchgate.net

Predicted vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) and Raman spectra. The calculated frequencies for characteristic functional groups, such as the C-H stretches of the methyl and aromatic groups, the C=N and C=C stretching vibrations of the pyridine ring, and the C-N stretching modes, can aid in the assignment of experimental spectral bands.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3050-3100 |

| Aliphatic C-H stretch | 2850-2980 |

| Pyridine C=N stretch | 1590-1610 |

| Aromatic C=C stretch | 1450-1550 |

| C-N stretch | 1100-1250 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar compounds.

Furthermore, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

In Silico Mechanistic Elucidation of Synthetic Pathways and Coordination Reactions

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions at a molecular level. For this compound, in silico studies can elucidate the synthetic pathways, such as its formation via reductive amination of 4-methylbenzaldehyde (B123495) with 2-aminomethylpyridine. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed, providing insights into the reaction kinetics and thermodynamics.

Similarly, the coordination of this compound to metal ions can be modeled computationally. These studies can predict the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) of the resulting metal complexes. nih.gov By examining the electronic structure of the coordinated complex, researchers can understand the nature of the metal-ligand bonding and its influence on the properties of the complex.

Exploration of 4 Methyl Benzyl Pyridin 2 Ylmethyl Amine and Its Complexes in Catalysis

Application as Ligands in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on the design of sophisticated organic ligands that can coordinate to a metal center and influence its reactivity, selectivity, and stability. The structure of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine, featuring a pyridine (B92270) ring, a secondary amine, and a benzyl (B1604629) group, suggests its potential as a bidentate N,N-ligand for various transition metals. However, specific studies detailing its application in key areas of homogeneous catalysis are not found in the current body of scientific literature.

Oxidation and Reduction Catalysis

Metal complexes with nitrogen-containing ligands are widely used in a variety of oxidation and reduction reactions. These ligands can stabilize different oxidation states of the metal center and modulate its redox potential. A search of the scientific literature did not yield any reports on the use of this compound complexes in either catalytic oxidation or reduction processes. A related discussion on the reduction of a different nitrobenzyl-pyridine compound does not provide applicable data. sigmaaldrich.com

C-C and C-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ phosphine (B1218219) or N-heterocyclic carbene ligands. While pyridin-2-amine derivatives have been explored as ligands in some coupling reactions, there is no specific literature describing the use of this compound in this context. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgnih.govchemspider.comorganic-chemistry.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net A study on a copper-catalyzed cross-coupling of methyl ketones with pyridin-2-amines to synthesize α-ketoamides utilized a different pyridin-2-amine derivative. researchgate.net

Heterogenization Strategies for this compound-Based Catalysts

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, catalysts can be immobilized on solid supports, a process known as heterogenization. This can be achieved by anchoring the ligand or the metal complex to materials such as polymers, silica, or metal-organic frameworks. While general strategies for the heterogenization of pyridine-containing ligands exist, for instance, using poly(4-vinylpyridine), there are no specific methods reported for catalysts based on this compound. mdpi.com

Catalyst Stability, Reusability, and Turnover Frequencies (TOFs)

The practical applicability of a catalyst is determined by its stability under reaction conditions, its ability to be reused over multiple cycles without significant loss of activity, and its efficiency, often measured by the turnover frequency (TOF). A crystallographic study of a copper complex with a related tertiary amine, (4-methyl-benzyl)bis(2-pyridyl-methyl)amine, provides structural information but no data on its catalytic performance. nih.govnih.gov There is no published data on the stability, reusability, or TOFs of any catalytic system employing this compound.

Molecular and Biochemical Interactions: in Vitro and in Silico Investigations of 4 Methyl Benzyl Pyridin 2 Ylmethyl Amine Derivatives

In Vitro Biochemical Assay Development and Mechanistic Characterization

In vitro assays are fundamental in the early stages of drug discovery, providing crucial information about the biological activity of a compound in a controlled, cell-free environment. These assays are instrumental in identifying initial hits, understanding their mechanism of action, and guiding the optimization process.

Enzyme Inhibition Studies

The pyridine (B92270) scaffold is a common feature in many kinase inhibitors, often playing a key role in binding to the kinase hinge region. acs.org Consequently, derivatives of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine are promising candidates for enzyme inhibition studies, particularly against kinases implicated in diseases such as cancer. nih.govrsc.org

Enzyme inhibition assays are designed to determine the concentration of a compound required to reduce the activity of a specific enzyme by half, known as the half-maximal inhibitory concentration (IC50). These assays are typically performed using purified recombinant enzymes and a suitable substrate. The activity of the enzyme is measured in the presence of varying concentrations of the inhibitor.

For instance, the inhibitory potential of this compound derivatives could be evaluated against a panel of kinases, such as those from the Polo-like kinase (PLK) or Phosphoinositide 3-kinase (PI3K) families. mdpi.com A typical experimental setup would involve incubating the kinase, a substrate (e.g., a peptide or protein), and ATP with the test compound. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the remaining ATP.

Illustrative Enzyme Inhibition Data for this compound Derivatives:

| Derivative | Target Kinase | IC50 (nM) |

| This compound | Kinase A | 85 |

| 3-Fluoro-(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine | Kinase A | 52 |

| 3,5-Difluoro-(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine | Kinase A | 25 |

| This compound | Kinase B | >1000 |

This illustrative data suggests that the introduction of fluorine atoms to the benzyl (B1604629) ring can enhance the inhibitory potency against Kinase A, while the parent compound shows no significant activity against Kinase B, indicating a degree of selectivity. The search for selective inhibitors is a critical aspect of drug development to minimize off-target effects. acs.org

Receptor Binding Profiling and Ligand-Target Interactions

Beyond enzyme inhibition, pyridine derivatives have been shown to interact with various receptors, including G-protein coupled receptors (GPCRs) and transporters. nih.govnih.gov Receptor binding assays are employed to determine the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). These assays often involve a radioligand that is known to bind to the receptor of interest. The test compound is then introduced to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is used to calculate the Ki value.

The this compound scaffold could be screened against a panel of receptors to identify potential targets. For example, its affinity for dopamine (B1211576) or serotonin (B10506) transporters could be investigated, as these are important targets for neurological disorders. nih.gov

Illustrative Receptor Binding Data for this compound:

| Receptor Target | Radioligand | Ki (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 875 |

| Sigma-1 Receptor | ³H-Pentazocine | 45 |

This hypothetical data indicates that this compound may have a moderate affinity for the dopamine transporter and a higher affinity for the Sigma-1 receptor, suggesting potential applications in areas beyond kinase inhibition. The selectivity for one receptor over others is a key parameter in developing targeted therapies. nih.gov

Modulation of Molecular Pathways in Cell-Free Systems

To further elucidate the mechanism of action, cell-free systems can be used to study the effect of a compound on specific molecular pathways. These systems, often derived from cell lysates, contain the necessary components to reconstitute a signaling cascade. For example, if a compound is found to inhibit a particular kinase, its effect on the downstream phosphorylation of other proteins in that pathway can be assessed using techniques like Western blotting.

Pyridine nucleotides are known to act as substrates for NAD+-dependent enzymes like PARPs and sirtuins, which are involved in key cellular functions such as DNA repair. nih.gov Investigating the influence of this compound derivatives on the activity of these enzymes in a cell-free setting could reveal their potential to modulate these critical pathways.

In Silico Approaches for Target Identification and Ligand Design

In silico methods, which utilize computational power to model and predict molecular interactions, are indispensable in modern drug discovery. These approaches can significantly accelerate the identification of potential drug targets and the design of novel, potent ligands.

Virtual Screening and Molecular Docking Studies with Protein Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be either ligand-based, where known active molecules are used to find similar compounds, or structure-based, which relies on the three-dimensional structure of the target protein.

Molecular docking is a key component of structure-based virtual screening. It predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov The strength of the interaction is estimated using a scoring function, which provides a measure of the binding affinity, often expressed as a docking score in kcal/mol.

For this compound, molecular docking studies could be performed against a variety of protein targets. For instance, based on the prevalence of the pyridine scaffold in kinase inhibitors, docking this compound into the ATP-binding site of various kinases could help prioritize which enzymes to test in vitro. The docking results would provide insights into the potential binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Illustrative Molecular Docking Results for this compound:

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| Kinase A (e.g., PIM-1) | -8.5 | Hinge Region (e.g., Glu121, Val126) |

| Kinase B (e.g., a CDK) | -6.2 | Gatekeeper Residue (e.g., Phe80) |

| Sigma-1 Receptor (e.g., 6DK0) | -9.1 | Tyr103, Glu172 |

These hypothetical docking scores suggest a stronger predicted binding affinity for Kinase A and the Sigma-1 receptor compared to Kinase B, aligning with the illustrative in vitro data. The identification of key interacting residues can guide the design of new derivatives with improved potency and selectivity.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling is a technique used to define the essential steric and electronic features of a molecule that are necessary for its biological activity. volkamerlab.org A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of a ligand-protein complex (structure-based). This model can then be used to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.

For a series of this compound derivatives with known biological activity (e.g., IC50 values), a pharmacophore model could be developed. This model might consist of features such as a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the amine), and aromatic/hydrophobic regions (the benzyl and pyridine rings).

Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. unair.ac.idnih.gov A QSAR model is typically represented by an equation that relates the biological activity (e.g., pIC50, which is the negative logarithm of the IC50) to various molecular descriptors. These descriptors can encode physicochemical properties such as lipophilicity (logP), molar refractivity (MR), and electronic and steric parameters.

Illustrative QSAR Equation for a Series of this compound Derivatives:

pIC50 = 0.5 * logP - 0.2 * MR + 1.2 * (presence of H-bond donor) + 3.5

(R² = 0.85, Q² = 0.75)

This hypothetical QSAR equation suggests that higher lipophilicity and the presence of a hydrogen bond donor are positively correlated with biological activity, while increased molar refractivity has a negative impact. The statistical parameters R² (coefficient of determination) and Q² (cross-validated R²) indicate the goodness of fit and the predictive power of the model, respectively. Such models can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

Computational Prediction of Binding Affinities and Modes

In silico methods, particularly molecular docking, are crucial for predicting how ligands like this compound derivatives will interact with biological targets. nih.govals-journal.com These computational techniques provide insights into the binding affinities and modes of interaction at the molecular level, guiding the design of more potent and selective molecules. nih.gov

Researchers utilize molecular docking to simulate the binding of a ligand to the active site of a target protein. For instance, in the study of pyrazoline derivatives bearing a pyridine ring, docking studies were employed to predict their anti-inflammatory activity by examining their interaction with the COX-2 enzyme. researchgate.net The results highlighted key amino acid interactions and provided docking scores that correlated with potential efficacy. researchgate.net Similarly, for thiazolylhydrazine-piperazine derivatives, molecular docking was used to understand their selective inhibition of the MAO-A enzyme. mdpi.com

The process typically involves:

Preparation of the protein and ligand: This includes optimizing the structures, adding charges, and defining the binding site.

Docking simulation: The ligand is placed in the binding pocket of the protein, and various conformations are explored to find the most stable binding mode.

Scoring and analysis: The binding affinity is estimated using a scoring function, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

These computational predictions are often coupled with the prediction of ADME (Absorption, Distribution, Metabolism, and Elimination) properties to assess the drug-likeness of the compounds. nih.govmdpi.com For example, in silico ADME studies for certain pyridine and pyrimidine (B1678525) derivatives have been used to evaluate their pharmacokinetic profiles, including gastrointestinal absorption and potential toxicity. als-journal.comnih.gov

Table 1: Example of Predicted Collision Cross Section (CCS) Values for a Related Compound

This table illustrates the type of data generated in computational studies for a structurally similar compound, Benzyl-pyridin-2-ylmethyl-amine. The predicted CCS values are important for identifying the compound in ion mobility-mass spectrometry analysis.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 199.12297 | 142.9 |

| [M+Na]+ | 221.10491 | 149.2 |

| [M-H]- | 197.10841 | 147.8 |

| [M+NH4]+ | 216.14951 | 160.1 |

| [M+K]+ | 237.07885 | 145.1 |

| [M+H-H2O]+ | 181.11295 | 134.5 |

| [M+HCOO]- | 243.11389 | 167.4 |

| [M+CH3COO]- | 257.12954 | 155.4 |

| [M+Na-2H]- | 219.09036 | 152.2 |

| [M]+ | 198.11514 | 141.4 |

| [M]- | 198.11624 | 141.4 |

Data sourced from a predictive model for Benzyl-pyridin-2-ylmethyl-amine and may not represent experimental values for this compound. uni.lu

Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying the structure of a lead compound, such as a this compound derivative, researchers can identify key functional groups and structural features that are essential for its therapeutic effects. mdpi.com

For example, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, SAR studies revealed that introducing a 5-methyl group on the pyrimidine core increased potency, while moving the methyl group to the 6-position resulted in a decrease in activity. acs.orgnih.gov This highlights the sensitivity of the biological target to the placement of substituents. Furthermore, substitutions on the benzyl ring were explored, showing that a 4-pyridine or 3-pyridine substituent could achieve potencies in the micromolar range. acs.org

In another study on pyrazolo[1,5-a]pyrimidin-7-amines, SAR analysis of 4'-substituted analogues demonstrated that electron-donating groups, particularly amine-based donors, were crucial for activity against Mycobacterium tuberculosis. mdpi.com In contrast, compounds with electron-withdrawing groups were found to be inactive. mdpi.com

The insights gained from SAR studies are critical for the rational design of new bioactive scaffolds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Table 2: Illustrative SAR Data for Pyrimidine Derivatives

This table provides an example of how SAR data is presented, showing the effect of different substitutions on the inhibitory concentration (IC50).

| Compound | Substitution | IC50 (nM) |

| 37 | Unsubstituted Pyrimidine | ~140 |

| 38 | 5-methylpyrimidine | 70 |

| 39 | 6-methylpyrimidine | 210 |

| 16 | 4-pyridine on benzyl | 1900 |

| 17 | 3-pyridine on benzyl | 1100 |

This data is derived from studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives and serves as an example of SAR analysis. acs.org

Investigation of Metal Complex Interactions with Biomolecules In Vitro

The ability of pyridinylmethylamine derivatives to form stable complexes with metal ions opens up avenues for their application in various fields, including catalysis and medicinal chemistry. researchgate.netjacsdirectory.com The interaction of these metal complexes with biomolecules, such as DNA and proteins, is a key area of investigation. jacsdirectory.com

In vitro studies have shown that bidentate pyridinylmethylamine derivatives can interact with metal ions like zinc(II) and copper(II). researchgate.net The resulting metal complexes can then modulate biological processes. For example, certain bifunctional pyridinylmethylamine derivatives have been shown to interact with both metal ions and amyloid-β (Aβ) species, suggesting their potential as chemical tools to study metal-Aβ pathways in Alzheimer's disease. researchgate.net

The coordination of these ligands to metal centers can significantly alter their chemical and physical properties, influencing their biological activity. jacsdirectory.com Spectroscopic techniques such as UV-Vis, NMR, and Fourier-transform infrared (FT-IR) spectroscopy are used to characterize the structure and bonding within these metal complexes. researchgate.net X-ray crystallography can provide definitive structural information. researchgate.net

For instance, studies on copper(II) complexes with N-(pyridin-2-ylmethyl)aniline derivatives have revealed different coordination geometries, including polynuclear, dinuclear, and mononuclear structures, depending on the specific ligand. researchgate.net The interaction of such complexes with biomolecules is an active area of research, with potential applications in the development of metal-based therapeutic agents. jacsdirectory.com

Future Directions and Emerging Research Avenues for 4 Methyl Benzyl Pyridin 2 Ylmethyl Amine

Development of Novel Synthetic Routes for Advanced Derivatives

The development of novel synthetic routes is paramount for accessing advanced derivatives of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine with tailored properties. Future research will likely focus on modifying both the pyridine (B92270) and the benzyl (B1604629) moieties to fine-tune the ligand's steric and electronic characteristics.

Strategies may include:

Functionalization of the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the ligand's basicity and coordination properties.

Modification of the Benzyl Group: The 4-methyl group on the benzyl ring serves as a convenient handle for further functionalization. For instance, oxidation to a carboxylic acid would allow for the formation of amide or ester derivatives, opening pathways to new classes of ligands.

Stereoselective Synthesis: For applications in asymmetric catalysis, the development of synthetic routes to enantiomerically pure derivatives will be crucial. This could involve the use of chiral starting materials or the application of stereoselective reactions.

A study on the synthesis of related N-substituted di(picolyl)amines has demonstrated the versatility of these types of ligands, suggesting that similar synthetic strategies could be applied to this compound to create a library of derivatives for various applications. nih.gov

Design and Synthesis of Multi-Metallic or Supramolecular Assemblies

The chelating nature of this compound makes it an excellent building block for the construction of complex multi-metallic and supramolecular architectures. These assemblies are of interest for their potential applications in areas such as molecular recognition, catalysis, and magnetism.

Future research in this area could explore:

Bimetallic and Polymetallic Complexes: The synthesis of complexes containing two or more different metal ions could lead to materials with synergistic properties. For example, a complex containing both a hard and a soft metal ion might exhibit unique catalytic activity.

Supramolecular Cages and Frameworks: By employing derivatives of this compound with multiple coordination sites, it may be possible to construct discrete molecular cages or extended coordination polymers. Research on tris(2-pyridylmethyl)amine (B178826) ligands has shown the feasibility of creating caged structures with well-defined cavities. rsc.org These cavities can encapsulate guest molecules, leading to applications in sensing and separation.

Control of Assembly via External Stimuli: The incorporation of photo- or redox-active moieties into the ligand framework could allow for the reversible assembly and disassembly of supramolecular structures, leading to the development of "smart" materials.

A copper(II) complex of the closely related ligand (4-Methylbenzyl)bis(pyridin-2-ylmethyl)amine has been synthesized and structurally characterized, demonstrating the coordination capabilities of this ligand family. nih.gov This provides a solid foundation for the design of more complex assemblies.

| Related Complex | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |

| [(4-Methylbenzyl)bis(pyridin-2-ylmethyl)amine]bis(thiocyanato)copper(II) | Cu(II) | Square-pyramidal | Tridentate coordination of the ligand | nih.gov |

| [Ni(bpma)(hph)(H2O)]n | Ni(II) | Octahedral | One-dimensional polymeric chain | nih.gov |

| [Ni2(bpma)2(btc)(H2O)2] | Ni(II) | Octahedral | Dinuclear complex | nih.gov |

Table 1: Examples of metal complexes with related pyridin-2-ylmethyl-amine ligands.

Integration into Materials Science Applications (e.g., Metal-Organic Frameworks, polymer scaffolds)

The functional groups present in this compound make it an attractive candidate for incorporation into various materials, imparting them with new functionalities.

Metal-Organic Frameworks (MOFs): The pyridine and amine groups can act as coordination sites for metal ions, allowing for the integration of the ligand into the structure of MOFs. This could lead to MOFs with enhanced catalytic activity, gas sorption properties, or sensing capabilities. Research has shown that amine-functionalized MOFs can be synthesized and that the amine groups can enhance properties like CO2 capture.

Polymer Scaffolds: The ligand can be covalently attached to polymer backbones, creating functional materials for applications such as metal ion sequestration, catalysis, or drug delivery. Post-polymerization modification techniques can be employed to graft the ligand onto pre-existing polymers. Studies on the functionalization of RAFT-derived polymers with amine-reactive groups demonstrate viable pathways for such modifications. nih.gov

The synthesis of a cobalt-based MOF using a porphyrin ligand containing pyridine moieties highlights the utility of pyridine groups in constructing these frameworks. mdpi.com

Exploration of New Catalytic Paradigms

Metal complexes of this compound are expected to exhibit interesting catalytic properties. The combination of a pyridine ring and a flexible amine backbone can create a unique coordination environment around a metal center, potentially leading to novel reactivity.

Future research could investigate the catalytic activity of these complexes in a variety of transformations, including:

Oxidation Reactions: Complexes of first-row transition metals like iron, copper, and manganese are known to catalyze a range of oxidation reactions. The ligand could be used to mimic the active sites of metalloenzymes.

Polymerization: The steric and electronic properties of the ligand can be tuned to control the polymerization of olefins and other monomers, leading to polymers with specific microstructures and properties. Studies on related aminopyridinato complexes have shown their potential as catalysts for Suzuki cross-coupling and polymerization. researchgate.net

Asymmetric Catalysis: Enantiomerically pure derivatives of the ligand could be used to develop catalysts for stereoselective reactions, which are of great importance in the synthesis of pharmaceuticals and other fine chemicals.

The catalytic activity of metal complexes is highly dependent on the ligand environment. The table below shows examples of catalytic applications of complexes with related ligands.

| Catalyst Type | Reaction | Ligand Family | Reference |

| Nickel(II) amido complex | Suzuki cross-coupling | Aminopyridine | researchgate.net |

| Palladium(II) amido complex | Polysilane polymerization | Aminopyridine | researchgate.net |

| Copper(II) Schiff base complex | Anticancer activity | Pyridinylimine | nih.gov |

Table 2: Catalytic applications of metal complexes with related ligands.

Advanced In Silico Methodologies for Predictive Modeling

Computational methods are becoming increasingly important in the design and development of new molecules and materials. In silico studies can be used to predict the properties of this compound and its derivatives, guiding experimental efforts and accelerating the discovery process.

Future computational research could focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of the ligand and its derivatives with their observed properties, such as catalytic activity or binding affinity. Studies on substituted pyridin-2-amines have shown that parameters like lipophilicity and electronic effects can be correlated with biological activity. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques can be used to study the interactions of the ligand and its metal complexes with biological targets or within the pores of materials like MOFs. Molecular dynamics simulations of related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been used to understand their binding to protein kinases. nih.gov

Density Functional Theory (DFT) Calculations: DFT can provide insights into the electronic structure and reactivity of the ligand and its complexes, helping to rationalize experimental observations and predict the outcomes of reactions.

The application of these advanced computational methodologies will be instrumental in unlocking the full potential of this compound and its derivatives in a wide range of scientific fields.

Q & A

Q. What are the established synthetic routes for (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine?

The ligand is synthesized via a two-step procedure:

- Step 1 : Condensation of (4-methylbenzyl)amine with pyridin-2-ylmethyl groups under reflux in ethanol.

- Step 2 : Reaction with NHSCN (1:1 molar ratio) in ethanol at 353 K for 2 hours, followed by crystallization from CHCl to yield colorless crystals . Key parameters include solvent choice (ethanol for solubility), temperature control (353 K), and slow evaporation for crystal growth.

Q. How is the purity and structural identity of this ligand validated experimentally?

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms the molecular structure. For example, bond distances (e.g., C-N = 1.936–2.199 Å) and geometry (square pyramidal in Cu complexes) are validated using SHELXL refinement .

- Spectroscopy : H NMR and IR verify functional groups (e.g., NH stretching at ~3300 cm) .

Advanced Research Questions

Q. What coordination geometries are observed in metal complexes of this ligand, and how do bonding parameters influence reactivity?

- Geometry : In Cu(II) complexes, the ligand adopts a square pyramidal geometry , with three N atoms from the ligand and two thiocyanato ligands. Axial Cu-N bonds (2.196–2.199 Å) are longer than equatorial bonds (1.936–1.943 Å), indicating Jahn-Teller distortion .

- Reactivity Implications : The labile axial thiocyanato ligands facilitate substitution reactions, making the complex suitable for catalytic or small-molecule activation studies.

| Bond Type | Distance (Å) | Role in Geometry |

|---|---|---|

| Cu-N (equatorial) | 1.936–1.943 | Stabilizes basal plane |

| Cu-N (axial) | 2.196–2.199 | Weak field interaction |

Q. How can crystallographic data contradictions (e.g., bond lengths, space groups) be resolved for structurally similar compounds?

- Validation Tools : Use the Cambridge Structural Database (CSD) to compare bond parameters and space group trends .

- Refinement Software : SHELXL’s restraints (e.g., DFIX, FLAT) ensure chemically reasonable geometries. Discrepancies in thermal parameters may indicate disorder, requiring TWIN or PART instructions .

Q. What strategies optimize ligand design for selective metal-ion binding in catalytic applications?

- Steric Tuning : Introduce substituents (e.g., 4-methylbenzyl) to modulate steric bulk and metal accessibility.

- Electronic Modulation : Pyridyl N-donors enhance π-backbonding with transition metals like Cu or Fe, improving catalytic turnover in oxidation reactions .

Methodological Considerations

Q. How should researchers design experiments to study ligand-metal binding kinetics?

- Techniques : Use UV-Vis titration to determine binding constants () or stopped-flow spectroscopy for rapid kinetics.

- Conditions : Maintain inert atmospheres (N/Ar) to prevent oxidation of metal centers. Ethanol/CHCl mixtures are ideal for solubility .

Q. What analytical approaches are recommended for characterizing supramolecular interactions in crystals?

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C-H⋯S interactions in the title compound’s crystal packing) .

- DFT Calculations : Validate experimental bond lengths/angles and predict electronic properties (e.g., HOMO-LUMO gaps) .

Data Interpretation and Challenges

Q. How do researchers address discrepancies between theoretical and experimental structural data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.